molecular formula C10H8N4 B3366033 8-(Azidomethyl)quinoline CAS No. 131052-51-2

8-(Azidomethyl)quinoline

Cat. No.: B3366033
CAS No.: 131052-51-2
M. Wt: 184.2 g/mol
InChI Key: CSNBVUNMDWVXCJ-UHFFFAOYSA-N
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Description

8-(Azidomethyl)quinoline is a chemical compound that has garnered attention in scientific research due to its unique properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The azidomethyl group attached to the quinoline ring enhances its reactivity, making it valuable for various applications in drug discovery, material science, and chemical biology.

Biochemical Analysis

Biochemical Properties

8-(Azidomethyl)quinoline, like other quinolines, is believed to interact with various enzymes, proteins, and other biomolecules It is known that quinolines can undergo various biochemical reactions, including redox cycling and binding to thiol, amine, and hydroxyl groups .

Cellular Effects

Quinolines have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that quinolines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of quinolines can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of quinolines can vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that quinolines can be metabolized through various pathways, involving different enzymes and cofactors .

Transport and Distribution

It is known that quinolines can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that quinolines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Azidomethyl)quinoline typically involves the introduction of an azidomethyl group to the quinoline ring. One common method is the nucleophilic substitution reaction where a halomethylquinoline reacts with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the presence of the azide group, which can be explosive under certain conditions .

Chemical Reactions Analysis

Types of Reactions: 8-(Azidomethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group under hydrogenation conditions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide in DMF.

    Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products Formed:

    Substitution Reactions: Various substituted quinoline derivatives.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Aminomethylquinoline.

Scientific Research Applications

8-(Azidomethyl)quinoline is used in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules, especially in the development of new materials and catalysts.

    Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: It is used in the development of advanced materials with specific properties

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its chelating properties and used in various biological applications.

    8-Aminoquinoline: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.

    8-Methoxyquinoline: Utilized in organic synthesis and as an intermediate in the production of dyes and drugs.

Uniqueness of 8-(Azidomethyl)quinoline: The presence of the azidomethyl group in this compound provides unique reactivity, particularly in cycloaddition reactions, which is not observed in its hydroxy, amino, or methoxy counterparts. This makes it a valuable compound for specific applications in chemical biology and material science.

Properties

IUPAC Name

8-(azidomethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-14-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNBVUNMDWVXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN=[N+]=[N-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313278
Record name 8-(Azidomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-51-2
Record name 8-(Azidomethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131052-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Azidomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1.0119 g (4.56 mmol) 20 in 25 mL of DMF was added 0.3557 g (5.47 mmol) sodium azide. After 4.5 h at room temperature, the reaction mixture was diluted with 80 mL EtOAc and washed with 40 mL brine. The aqueous layer was extracted with 20 mL EtOAc. The combined organics were dried over Na2SO4, filtered and concentrated in vacuo. Purification by flash chromatography (60×220 mm silica gel, linear gradient 5-20% (EtOAc:hexane) provided 21. 1H NMR (CDCl3, 400 MHz) δ 8.965 (dd, 1H, J=1.74, 4.21 Hz, ArH); 8.185 (dd, 1H, J=1.74, 8.32 Hz, ArH); 7.823 (dd, 1H, J=1.12, 8.32 Hz, ArH); 7.743 (d, 1H, J=6.95 Hz, ArH); 7.555 (dd, 1H, J=7.18, 8.10 Hz, ArH); 7.455 (dd, 1H, J=4.21, 8.23 Hz, ArH); 5.065 (s, 2H, ArCH2).
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1.0119 g
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25 mL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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